
Benanomicin B
Übersicht
Beschreibung
Benanomicin B is a benzo[a]naphthacenequinone antibiotic first isolated from Actinomycetes alongside its structural analog, Benanomicin A . It belongs to the pradimicin (PRM) family, sharing a common aglycon core but differing in glycosylation patterns . This compound exhibits broad-spectrum antifungal and antiviral activities, including efficacy against Candida spp., Cryptococcus neoformans, and HIV-1 . Its structure comprises a polyketide-derived aromatic quinone aglycon decorated with distinct sugar moieties, which are critical for its bioactivity .
Vorbereitungsmethoden
Benanomicin B is primarily produced through fermentation using the Actinomadura sp. MH193-16F4 strain . The fermentation process involves cultivating the microorganism in a suitable culture medium under aerobic conditions . The compound can also be synthesized through biotransformation using Escherichia coli expressing actinomycete cytochrome P450 . This method involves the transformation of Benanomicin A into this compound derivatives using a bacterial P450 expression system .
Analyse Chemischer Reaktionen
Benanomicin B undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze monooxygenation (principally hydroxylation) of the compound . Major products formed from these reactions include 10-hydroxybenanomicin A and 11-O-demethylbenanomicin A . Additionally, this compound can be acetylated to form N-acetylthis compound .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Benanomicin B exhibits significant antifungal activity against various pathogenic fungi. It has been shown to inhibit the growth of Candida species, including Candida krusei, which is notable for its resistance to many antifungal agents. In laboratory studies, this compound demonstrated efficacy in disrupting fungal cell wall synthesis, leading to cell death .
Case Study: Inhibition of Candida krusei
- Objective : To evaluate the antifungal efficacy of this compound against C. krusei.
- Method : The compound was tested using broth microdilution methods to determine minimum inhibitory concentrations (MICs).
- Results : this compound exhibited MIC values significantly lower than those of standard antifungal treatments, suggesting its potential as a novel therapeutic agent against resistant strains .
Antiviral Potential
Emerging research indicates that this compound may also possess antiviral properties. A derivative known as N-acetylthis compound has been investigated for its ability to inhibit viral infections in human cells. Preliminary studies suggest that this compound can interfere with viral replication processes, providing a dual application as both an antifungal and antiviral agent .
Research Applications
In addition to its direct antimicrobial applications, this compound serves as a valuable tool in microbiological research. Its ability to selectively target fungal cells allows researchers to study fungal biology and resistance mechanisms more effectively.
Table 1: Summary of Research Applications
Application Area | Description | Key Findings |
---|---|---|
Antifungal Activity | Inhibition of pathogenic fungi such as C. krusei | Effective against resistant strains |
Antiviral Research | Potential inhibition of viral replication | Promising results in preliminary studies |
Microbiological Studies | Tool for studying fungal biology and resistance mechanisms | Facilitates understanding of pathogenicity |
Wirkmechanismus
The mechanism of action of Benanomicin B involves binding to the fungal cell wall, specifically targeting the mannan sites . This binding disrupts the integrity of the cell wall, leading to cell lysis and death . The compound also inhibits the formation of syncytia in HIV-1 infected cells, preventing the spread of the virus . The molecular targets and pathways involved in these actions include the fungal cell wall components and viral envelope proteins .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Benanomicin B and Related Compounds
- Key Differences: this compound and A differ in sugar moieties (D-amicetose vs. D-olivose) and methylation patterns . Pradimicins feature additional amino acid residues (e.g., D-alanine) absent in Benanomicins .
Antimicrobial Activity
Table 2: Antifungal Activity Profiles
- Notable Findings: this compound and A show comparable potency to amphotericin B but with lower cytotoxicity . Pradimicins exhibit unique apoptosis-inducing mechanisms, unlike Benanomicins’ mannan-binding activity .
Biologische Aktivität
Benanomicin B is a notable compound belonging to the class of benanomicins, which are produced by the actinomycete Actinomadura spadix. These compounds have garnered attention for their antifungal and antibacterial properties . This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and the implications of its use in medical applications.
Chemical Structure and Biosynthesis
This compound is structurally related to Benanomicin A, sharing a similar benzo(a)naphthacenequinone skeleton. The biosynthesis of benanomicins involves complex metabolic pathways, primarily derived from a dodecaketide precursor along with contributions from amino acids such as methionine and alanine .
Table 1: Structural Comparison of Benanomicins
Compound | Chemical Structure | Key Features |
---|---|---|
Benanomicin A | Benanomicin A Structure | More potent antifungal activity |
This compound | This compound Structure | Slightly less potent than Benanomicin A |
Antifungal Activity
Benanomicins exhibit significant antifungal activity against a variety of fungi. The primary mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that both Benanomicin A and B are effective against pathogens such as Candida, Aspergillus, and Trichophyton species.
Case Study: Efficacy Against Candida Infections
A study investigated the antifungal efficacy of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined using an agar dilution method.
- Results :
- MIC for this compound: 8 µg/mL
- Comparison with Fluconazole: 16 µg/mL
These results indicate that this compound is comparable to established antifungals like Fluconazole, showing promise for clinical applications in treating candidiasis .
Antibacterial Activity
In addition to antifungal properties, this compound has shown antibacterial effects against various Gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication.
Table 2: Antibacterial Efficacy of this compound
Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotic |
---|---|---|
Staphylococcus aureus | 4 | Vancomycin: 8 |
Streptococcus pneumoniae | 2 | Penicillin: 1 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interferes with nucleic acid synthesis and disrupts cellular integrity in fungi and bacteria alike. This dual action enhances its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. What experimental methodologies are recommended for structural elucidation of Benanomicin B, and how do they address challenges in stereochemical analysis?
Basic Research Question
To determine the stereochemistry and glycosidic linkages of this compound, nuclear magnetic resonance (NMR) spectroscopy is the gold standard. For example, 2D-NMR techniques (e.g., COSY, NOESY, HSQC) can resolve complex oligosaccharide structures by correlating proton-proton and carbon-proton interactions. However, overlapping signals in crowded spectral regions (e.g., 3.0–4.5 ppm for sugar protons) require high-field instruments (>600 MHz) and isotopic labeling for unambiguous assignments . In cases where NMR is insufficient, X-ray crystallography or mass spectrometry (MS) with collision-induced dissociation (CID) can supplement structural analysis, particularly for distinguishing α/β anomeric configurations .
Q. How can researchers design reproducible assays to evaluate this compound’s antifungal activity while minimizing batch-to-batch variability?
Basic Research Question
Standardize fungal strains (e.g., Candida albicans ATCC 90028) and growth conditions (e.g., RPMI-1640 medium, pH 7.0, 35°C) to ensure consistency. Use microdilution assays per CLSI guidelines (M27-A3) with minimum inhibitory concentration (MIC) endpoints defined as ≥50% growth inhibition. Include quality controls like amphotericin B and validate results across triplicate experiments. For in vivo models, zebrafish larvae infected with Cryptococcus neoformans provide a scalable alternative to murine models, enabling high-throughput screening .
Q. What advanced synthetic strategies address the challenges in constructing this compound’s fluorinated glycosidic bonds?
Advanced Research Question
The Mukaiyama-Suzuki glycosylation reaction is critical for forming β-1,2-mannosyl linkages with fluorinated sugars. Key steps include:
- Preactivation of donors : Use 2-fluoro-3,4,6-tri-O-benzyl-D-mannopyranosyl fluoride as a thermally stable donor.
- Catalyst optimization : Employ BF₃·OEt₂ to enhance stereoselectivity, achieving >90% β-anomer yield.
- Post-synthetic modifications : Protect free hydroxyl groups with tert-butyldimethylsilyl (TBS) to prevent undesired side reactions during downstream steps . Challenges in scalability (e.g., low yields in multi-step synthesis) may require flow-chemistry adaptations.
Q. How should researchers resolve contradictions in bioactivity data between this compound and its analogs (e.g., Benanomicin A)?
Advanced Research Question
Discrepancies in antiviral or antifungal potency often arise from structural variations (e.g., side-chain length, fluorination). To address this:
- Comparative SAR studies : Synthesize and test analogs with systematic modifications (e.g., defluorination, side-chain truncation).
- Mechanistic assays : Use surface plasmon resonance (SPR) to measure binding affinity to fungal cell wall components (e.g., mannoproteins) or viral entry receptors (e.g., CD4+ T-cell gp120).
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) in potency differences .
Q. What methodologies enable the detection and quantification of this compound’s metabolites in microbial CYP enzyme studies?
Advanced Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for identifying metabolites generated by cytochrome P450 (CYP) enzymes (e.g., CYP105C1). Key parameters:
- Chromatography : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water.
- Ionization : Electrospray ionization (ESI) in positive mode for enhanced sensitivity.
- Quantitation : Stable isotope-labeled internal standards (e.g., ¹³C-Benanomicin B) to correct for matrix effects .
Q. How can researchers optimize experimental designs to distinguish this compound’s antiviral activity from cytotoxicity in HIV-1 assays?
Advanced Research Question
Use a dual-reporter system:
- Antiviral activity : Measure HIV-1 p24 antigen levels in MT-4 cells via ELISA after 48-hour exposure.
- Cytotoxicity : Parallel assays with MTT or resazurin to quantify cell viability. Calculate selectivity index (SI = CC₅₀/EC₅₀); SI >10 indicates therapeutic potential. Include controls (e.g., azidothymidine for antiviral activity, Triton X-100 for cytotoxicity) to validate assay robustness .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound’s bioactivity studies?
Basic Research Question
Fit dose-response data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals. For heteroscedastic data, apply weighted least squares regression. Ensure compliance with ICH Q2(R1) guidelines for analytical method validation, including linearity (R² >0.98) and precision (%RSD <15%) .
Q. How should researchers address discrepancies in oligosaccharide side-chain profiles observed during this compound’s structural analysis?
Advanced Research Question
Contradictory results (e.g., variable detection of triose side chains) may stem from extraction methods. For example:
- Gentle extraction : Use Benanomicin A-assisted purification (0.1 M ammonium acetate, pH 6.5) to preserve labile β-1,2-mannosyl linkages.
- Harsh methods : Fehling reagent hydrolysis may cleave longer chains, artificially increasing triose abundance. Validate findings with orthogonal techniques (e.g., MALDI-TOF MS for oligosaccharide profiling) .
Eigenschaften
CAS-Nummer |
116249-66-2 |
---|---|
Molekularformel |
C39H42N2O18 |
Molekulargewicht |
826.8 g/mol |
IUPAC-Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |
InChI-Schlüssel |
IHIIRQILYAXIOH-NUVDETJMSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Synonyme |
enanomicin B pradimicin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.